5-Chloro-1-benzothiophene-3-sulfonyl chloride
Overview
Description
5-Chloro-1-benzothiophene-3-sulfonyl chloride is a chemical compound with the molecular formula C8H4Cl2O2S2 and a molecular weight of 267.15 g/mol . It is a derivative of benzothiophene, characterized by the presence of a chlorine atom at the 5th position and a sulfonyl chloride group at the 3rd position on the benzothiophene ring . This compound is used in various chemical reactions and has significant applications in scientific research and industry.
Preparation Methods
The synthesis of 5-Chloro-1-benzothiophene-3-sulfonyl chloride typically involves the chlorination of benzothiophene derivatives followed by sulfonylation. One common method includes the reaction of 5-chlorobenzothiophene with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-Chloro-1-benzothiophene-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in redox reactions under appropriate conditions.
Electrophilic Aromatic Substitution: The benzothiophene ring can undergo electrophilic aromatic substitution reactions, where electrophiles attack the aromatic ring.
Common reagents used in these reactions include bases, acids, and various nucleophiles. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
5-Chloro-1-benzothiophene-3-sulfonyl chloride has diverse applications in scientific research:
Biology: The compound can be used in the development of biologically active molecules and as a reagent in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-1-benzothiophene-3-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. These reactions are facilitated by the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles such as amines and alcohols .
Comparison with Similar Compounds
5-Chloro-1-benzothiophene-3-sulfonyl chloride can be compared with other sulfonyl chlorides and benzothiophene derivatives:
5-Bromothiophene-2-sulfonyl chloride: Similar in structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Benzo[b]thiophene-3-sulfonyl chloride: Lacks the chlorine atom, which affects its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications compared to its analogs.
Properties
IUPAC Name |
5-chloro-1-benzothiophene-3-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2O2S2/c9-5-1-2-7-6(3-5)8(4-13-7)14(10,11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOLHKPAUQGRME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CS2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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